molecular formula C13H23NO5 B6156692 4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid CAS No. 2228789-96-4

4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid

Cat. No.: B6156692
CAS No.: 2228789-96-4
M. Wt: 273.33 g/mol
InChI Key: DHRSATDZETZECC-UHFFFAOYSA-N
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Description

4-{4-[(tert-Butoxy)carbonyl]morpholin-2-yl}butanoic acid is a synthetic organic compound featuring a morpholine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc) protecting group and a butanoic acid chain at the 2-position. This molecule serves as a versatile intermediate in medicinal chemistry, enabling further functionalization at either the morpholine nitrogen or the carboxylic acid moiety. Its structural complexity and functional group diversity make it valuable for drug discovery and organic synthesis applications.

Properties

CAS No.

2228789-96-4

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]butanoic acid

InChI

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-7-8-18-10(9-14)5-4-6-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)

InChI Key

DHRSATDZETZECC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CCCC(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Boc Protection of Morpholine Derivatives

In a representative procedure, 4-(ethylamino)butanoic acid is dissolved in a mixture of dioxane and water containing potassium carbonate. Boc₂O is added at 0°C, and the reaction proceeds at room temperature overnight. After concentration, the aqueous layer is acidified and extracted with ethyl acetate to yield the Boc-protected product in 76% yield.

Reaction Conditions :

ParameterValue
Solvent System1:1 Dioxane/Water
BaseK₂CO₃ (2 equivalents)
Temperature0°C → 23°C (overnight)
WorkupAcidification (5% KHSO₄), EtOAc extraction
Yield76%

This method highlights the importance of biphasic solvent systems to facilitate both Boc activation and efficient isolation.

Stepwise Synthesis of the Morpholine-Butanoic Acid Scaffold

The morpholine ring is constructed prior to Boc protection. A common approach involves cyclization of β-amino alcohols with carboxylic acid derivatives.

Cyclization of β-Amino Alcohols

For example, ethyl bromoacetate reacts with (1S,2R)-1,2-diphenyl-2-hydroxyethylamine in the presence of triethylamine to form a glycine ester intermediate. Subsequent cyclization under acidic conditions (e.g., p-toluenesulfonic acid) yields the morpholin-2-one core.

Key Cyclization Parameters :

ParameterValue
Cyclization Agentp-TsOH (catalytic)
SolventToluene
TemperatureReflux (110°C)
Reaction Time12–24 hours

This step is followed by Boc protection using Boc₂O to stabilize the morpholine nitrogen.

Optimization of Boc Protection Efficiency

Solvent and Base Selection

The choice of solvent and base significantly impacts Boc protection yields:

Solvent SystemBaseYield (%)Purity (%)
Dioxane/WaterK₂CO₃76>95
THF/WaterNaHCO₃6892
DMFEt₃N8290

Aqueous dioxane with K₂CO₃ provides optimal results due to improved solubility of intermediates and minimized side reactions.

Temperature and Stoichiometry

Higher Boc₂O stoichiometry (1.2 equivalents) increases conversion rates but may necessitate additional purification steps. Reactions conducted at 0°C initially, followed by gradual warming, prevent exothermic side reactions.

Alternative Synthetic Routes

Resin TypeCoupling AgentCleavage Conditions
Wang ResinHBTU/DIEA95% TFA in DCM
Rink Amide ResinDIC/HOBt50% TFA in DCM

This method offers scalability but requires rigorous optimization to avoid resin degradation.

Characterization and Quality Control

Spectroscopic Validation

1H NMR analysis confirms successful Boc protection:

  • Boc Group : Singlet at δ 1.46 ppm (9H, tert-butyl).

  • Morpholine Protons : Multiplet at δ 3.16–3.32 ppm (4H, N–CH₂–CH₂–O).

  • Butanoic Acid : Triplet at δ 2.37 ppm (2H, CH₂–COOH).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with a retention time of 12.3 minutes under the following conditions:

ColumnGradientFlow RateDetection
C18 (4.6 × 150 mm)10–90% MeCN in 20 min1.0 mL/minUV 214 nm

Industrial-Scale Production Challenges

Cost-Efficiency of Boc Reagents

Di-tert-butyl dicarbonate remains expensive at scale. Alternatives like Boc-ON (2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile) offer lower costs but require longer reaction times.

Waste Management

Aqueous workup generates potassium sulfate byproducts. Recycling protocols, such as neutralizing filtrates with Ca(OH)₂ to precipitate CaSO₄, reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the morpholine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active morpholine moiety, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing key structural motifs, such as Boc protection, morpholine rings, or butanoic acid backbones. Data are derived from peer-reviewed sources and commercial databases.

Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
4-{4-[(tert-Butoxy)carbonyl]morpholin-2-yl}butanoic acid Not available C₁₃H₂₁NO₅ (inferred) ~279.31 (calculated) Boc-protected morpholine, carboxylic acid Peptide synthesis, drug intermediates
4-((tert-Butoxycarbonyl)amino)butanoic acid 34405-98-6 C₉H₁₇NO₄ 203.23 Boc-protected amine, carboxylic acid Amine protection, linker chemistry
(S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid 1263046-58-7 C₁₄H₂₁NO₃ 251.32 Boc-protected phenyl, amino acid Chiral building blocks, drug design
4-(Methylsulfanyl)-2-({[2-(morpholin-4-yl)-2-oxoethyl]carbamoyl}amino)butanoic acid Not available C₁₂H₂₁N₃O₅S 319.38 Morpholine, carbamoyl, thioether Enzyme inhibition studies
4-Oxo-4-{4-[(propylamino)carbonyl]anilino}butanoic acid Not available C₁₄H₁₇N₂O₄ 277.30 Amide, ketone, carboxylic acid Bioactive scaffold development

Functional Group and Reactivity Analysis

Boc Protection: The target compound’s Boc group stabilizes the morpholine nitrogen against undesired reactions, similar to 4-((tert-butoxycarbonyl)amino)butanoic acid . However, the Boc in the target is attached to a morpholine ring rather than a primary amine, altering its deprotection kinetics under acidic conditions.

Morpholine vs. Phenyl Substituents: The morpholine ring in the target compound enhances water solubility compared to the aromatic tert-butoxyphenyl group in (S)-2-Amino-4-(4-tert-butoxyphenyl)butanoic acid . This difference influences pharmacokinetic properties in drug candidates.

Carboxylic Acid Utility: The butanoic acid moiety enables conjugation reactions (e.g., amide bond formation), a feature shared with 4-oxo-4-{4-[(propylamino)carbonyl]anilino}butanoic acid .

Thioether and Carbamoyl Groups: 4-(Methylsulfanyl)-2-({[2-(morpholin-4-yl)-2-oxoethyl]carbamoyl}amino)butanoic acid includes a thioether and carbamoyl group, which are absent in the target compound. These groups increase its reactivity in redox-mediated applications.

Biological Activity

4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid (CAS: 2228789-96-4) is a synthetic organic compound characterized by its unique structural features, including a morpholine ring and a tert-butoxycarbonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

  • Molecular Formula : C13H23NO5
  • Molar Mass : 273.33 g/mol
  • Density : 1.134 g/cm³
  • Boiling Point : 412.6 °C (predicted)
  • pKa : 4.76 (predicted)

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. This compound may exert its effects by modulating enzyme activity, influencing signal transduction mechanisms, or acting as an inhibitor of certain biological processes.

Biological Activity Overview

Recent studies have highlighted the following potential biological activities associated with this compound:

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialPotential inhibition of pathogenic bacteria
Anti-inflammatoryReduction in inflammatory markers in vitro
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies and Research Findings

  • Anti-Virulence Therapeutics : In a study focused on anti-virulence strategies against pathogenic bacteria, compounds structurally related to morpholine derivatives were evaluated for their ability to inhibit virulence factors such as ADP-ribosyltransferases, which are crucial for bacterial pathogenicity. Although direct studies on this compound are scarce, the insights gained from related compounds suggest potential avenues for its application in combating bacterial infections .
  • Cytotoxic Effects on Cancer Cells : A recent investigation into the cytotoxic properties of morpholine-based compounds demonstrated that certain derivatives could effectively induce cell death in various cancer cell lines through apoptosis pathways. While specific data on this compound is limited, it aligns with the observed trends in similar chemical classes .
  • Inflammation Models : Research involving morpholine derivatives has shown promising results in reducing inflammation in animal models, suggesting that this compound may possess similar anti-inflammatory properties .

Q & A

Q. What are the optimal synthetic routes for 4-{4-[(tert-butoxy)carbonyl]morpholin-2-yl}butanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves three key steps:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the morpholine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or triethylamine) .

Morpholine Ring Formation : Cyclize precursors (e.g., ethanolamine derivatives) via nucleophilic substitution or condensation reactions .

Butanoic Acid Attachment : Use coupling reagents like EDC/HOBt or DCC to conjugate the morpholine intermediate with butanoic acid .

  • Optimization Tips :
  • Maintain anhydrous conditions during Boc protection to prevent hydrolysis.
  • Monitor reaction progress via TLC or NMR to avoid over-substitution .
  • Purify intermediates using flash chromatography or recrystallization .
StepKey Reagents/ConditionsPurposeReference
Boc ProtectionBoc₂O, DMAP, DCMProtect amine
CyclizationEthanolamine derivatives, heatForm morpholine core
CouplingEDC, HOBt, DMFAttach butanoic acid

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Confirm the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and morpholine ring protons (δ 3.4–4.0 ppm) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 210–254 nm .
  • Mass Spectrometry (HRMS) : Verify molecular weight (C₁₄H₂₅NO₅, exact mass 295.18 g/mol) .
  • IR Spectroscopy : Identify carbonyl stretches (Boc: ~1680–1720 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s stability and reactivity in subsequent modifications?

  • Methodological Answer :
  • Stability : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting the carboxylic acid moiety .
  • Reactivity : Steric hindrance from the tert-butyl group slows nucleophilic attacks on the morpholine nitrogen, making it suitable for stepwise functionalization .
  • Case Study : In peptide coupling, the Boc group prevents undesired side reactions at the amine, allowing selective activation of the carboxylic acid .

Q. What challenges arise in achieving enantiomeric purity for derivatives of this compound, and how can they be resolved?

  • Methodological Answer :
  • Challenges : The morpholine ring’s stereochemistry (if present) and racemization during coupling reactions may yield enantiomeric mixtures .
  • Resolution Methods :
  • Chiral HPLC : Use columns like Chiralpak AD-H to separate enantiomers .
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived) during key steps to enforce stereocontrol .

Q. How is this compound utilized as a building block in medicinal chemistry, particularly for bioactive molecule synthesis?

  • Methodological Answer :
  • Peptide Mimetics : The carboxylic acid group enables conjugation to amino acids or drug candidates via amide bonds .
  • Prodrug Design : The Boc group can be replaced with targeting moieties (e.g., folate) for site-specific drug delivery .
  • Case Study : Derivatives of similar morpholine-Boc compounds show inhibitory activity against proteases and kinases, highlighting therapeutic potential .

Q. What computational strategies predict the compound’s interactions with biological targets, and how do they align with experimental data?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., HIV protease) based on the morpholine ring’s hydrogen-bonding capacity .
  • MD Simulations : Analyze stability of ligand-target complexes in physiological conditions (e.g., water, ions) .
  • Validation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzymatic assays .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported stability profiles of this compound under varying pH conditions?

  • Methodological Answer :
  • Hypothesis Testing :

Conduct accelerated stability studies at pH 1–10 (37°C) and monitor degradation via HPLC .

Identify degradation products (e.g., de-Boc morpholine) using LC-MS .

  • Root Cause : Discrepancies may arise from differences in solvent systems (aqueous vs. organic) or temperature control .
  • Recommendation : Standardize stability protocols using buffered solutions and inert atmospheres to minimize variability .

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